molecular formula C19H23ClN2O2S B2356464 5-chloro-2-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide CAS No. 955612-04-1

5-chloro-2-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Cat. No. B2356464
CAS RN: 955612-04-1
M. Wt: 378.92
InChI Key: ZPZVVYJWGRHOCF-UHFFFAOYSA-N
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Description

The compound “5-chloro-2-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common feature in many pharmaceutical drugs due to its bioactive properties . The molecule also contains a tetrahydroquinoline group, which is a type of heterocyclic compound that is often found in bioactive molecules .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The tetrahydroquinoline moiety is a type of heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements (in this case, carbon and nitrogen) .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The benzenesulfonamide moiety could potentially undergo reactions at the sulfur or nitrogen atoms, and the tetrahydroquinoline moiety could potentially undergo reactions at the nitrogen atom or at the carbon atoms in the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or nonpolar groups, and the presence of any charges .

Scientific Research Applications

Synthesis and Biological Evaluation

5-chloro-2-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide and its derivatives have been the subject of various synthesis and biological evaluation studies. These compounds have been explored for their potential in medicinal chemistry, particularly due to their structural relevance to various bioactive sulfonamides. For instance, the synthesis of tetrahydroquinoline derivatives through reactions involving N-(2-Chloromethylphenyl)benzenesulfonamides has been studied for the development of novel compounds with potential biological applications (Giuseppe Cremonesi et al., 2010). Furthermore, novel tetrahydroquinoline derivatives bearing the sulfonamide moiety have been synthesized and evaluated for their antitumor activity, showing promising results against various cancer cell lines (S. Alqasoumi et al., 2010).

Antimicrobial and Antifungal Applications

Several studies have focused on the antimicrobial and antifungal properties of compounds related to this compound. For example, the synthesis and antimicrobial evaluation of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives have been conducted, highlighting their potential as antimicrobial agents against various pathogens (2020). Similarly, new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties have been synthesized and tested for their antibacterial and antifungal activity, demonstrating significant efficacy (S. Y. Hassan, 2013).

Molecular Structure and Catalysis

Research on the molecular structure and catalytic applications of compounds related to this compound has also been conducted. Studies on chiral Pt(II)/Pd(II) pincer complexes that show C–H⋯Cl hydrogen bonding, and their applications to catalytic asymmetric aldol and silylcyanation reactions have provided insights into the structural characteristics and potential catalytic uses of these compounds (M. S. Yoon et al., 2006).

Anticancer Activity

The exploration of novel sulfonamide derivatives for anticancer activity has been a significant area of research. Compounds like gliquidone, with its distinctive structural features and interactions, have been analyzed for their potential in forming hydrogen-bonded chains, which could have implications for anticancer drug design (Thomas Gelbrich et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many drugs that contain a benzenesulfonamide moiety act as enzyme inhibitors, binding to an enzyme and preventing it from carrying out its normal function .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, it’s important to handle it with care and use appropriate safety precautions .

Future Directions

The future directions for research on this compound could include exploring its potential uses in medicine or other fields, studying its physical and chemical properties in more detail, and developing methods for its synthesis .

properties

IUPAC Name

5-chloro-2-methyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2S/c1-14-5-7-17(20)13-19(14)25(23,24)21-10-9-15-6-8-18-16(12-15)4-3-11-22(18)2/h5-8,12-13,21H,3-4,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZVVYJWGRHOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCC2=CC3=C(C=C2)N(CCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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